
Butanedioic acid, hexyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanedioic acid, hexyl-, (S)- can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with hexanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, hexyl-, (S)- may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more sustainable and environmentally friendly approach compared to traditional chemical synthesis. For example, genetically engineered microorganisms can be used to convert renewable feedstocks into the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, hexyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexylsuccinic anhydride or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Esterification: The compound can react with alcohols to form esters.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hexylsuccinic anhydride
Reduction: Hexylsuccinic alcohol
Esterification: Hexylsuccinic esters
Substitution: Various substituted hexylsuccinic acids
Aplicaciones Científicas De Investigación
Butanedioic acid, hexyl-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of butanedioic acid, hexyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hexyl group can influence the compound’s hydrophobicity and its ability to interact with lipid membranes or other hydrophobic environments. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Butanedioic acid, hexyl-, (S)- can be compared with other similar compounds, such as:
Succinic acid: The parent compound, which lacks the hexyl group.
Hexanoic acid: A similar compound with a hexyl group but lacking the succinic acid backbone.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
The presence of both the hexyl group and the succinic acid backbone in butanedioic acid, hexyl-, (S)- gives it unique properties, such as increased hydrophobicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63163-10-0 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2S)-2-hexylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
Clave InChI |
ZJVMHPVIAUKERS-QMMMGPOBSA-N |
SMILES isomérico |
CCCCCC[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


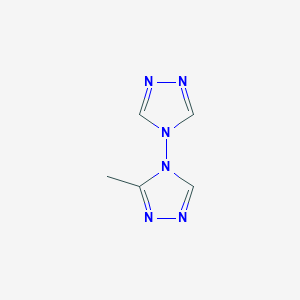

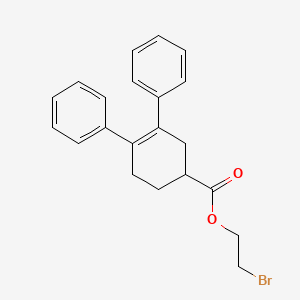
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
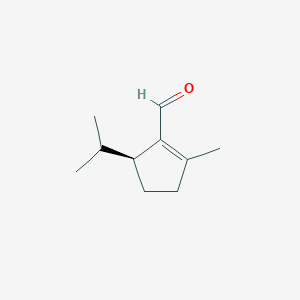
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
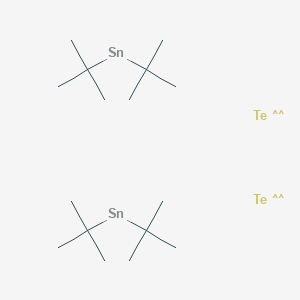

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
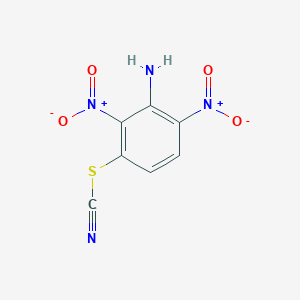
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
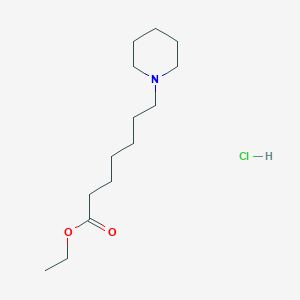
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
